2-Methoxyisonicotinic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methoxypyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-6-4-5(7(9)10)2-3-8-6;/h2-4H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGQKUHIDBPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 Methoxyisonicotinic Acid Hydrochloride
Direct Synthesis Routes and Precursor Chemistry
The direct synthesis of 2-methoxyisonicotinic acid hydrochloride involves several key chemical transformations, starting from readily available isonicotinic acid precursors. The main strategies include O-methylation, halogenation-methoxylation sequences, and acid-mediated hydrolysis, followed by the formation of the hydrochloride salt.
Strategies for O-Methylation of Isonicotinic Acid Precursors
A primary route to 2-methoxyisonicotinic acid involves the O-methylation of a 2-hydroxyisonicotinic acid precursor. 2-Hydroxyisonicotinic acid exists in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomeric nature is pivotal for the O-methylation reaction.
One effective method employs a methylating agent such as methyl iodide in the presence of a base. For instance, a similar substrate, 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been successfully methylated using methyl iodide and silver carbonate in chloroform. chemicalbook.com This reaction proceeds via the deprotonation of the hydroxyl group (or the N-H group in the pyridone tautomer) by the base, followed by nucleophilic attack of the resulting oxygen anion on the methyl iodide.
Alternative, greener methylating agents are also being explored. Dimethyl carbonate (DMC), a non-toxic reagent, has been used for the O-methylation of flavonoids in the presence of a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method offers a safer alternative to traditional hazardous reagents like dimethyl sulfate. nih.govnih.gov The reaction with DMC typically requires elevated temperatures to facilitate the methylation process. nih.gov
Table 1: O-Methylation Strategies for Pyridine-based Precursors
| Methylating Agent | Base | Solvent | Temperature | Notes |
| Methyl Iodide | Silver Carbonate | Chloroform | 50°C | Effective for pyridone-like structures. chemicalbook.com |
| Dimethyl Sulfate | Sodium Bicarbonate | Neat | 90°C | Highly regioselective for carboxylic acid methylation, but can also methylate hydroxyl groups under different conditions. nih.gov |
| Dimethyl Carbonate | DBU | Neat | 90°C | An environmentally friendly alternative. nih.gov |
Halogenation-Methoxylation Sequences in Pyridine (B92270) Ring Functionalization
An alternative and widely used strategy involves a two-step process: halogenation of the pyridine ring at the 2-position, followed by a nucleophilic aromatic substitution (SNAr) with a methoxide (B1231860) source. The starting material for this sequence is typically isonicotinic acid or its derivatives.
The initial step is the introduction of a halogen, usually chlorine, at the 2-position of the pyridine ring. This can be achieved through various chlorination methods. The resulting 2-chloroisonicotinic acid or its ester is a key intermediate. chemimpex.com
The subsequent methoxylation is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a methoxide ion. Sodium methoxide is a common reagent for this transformation. The reactivity of halopyridines in SNAr reactions is well-documented, with the general trend for the leaving group ability being F > Cl > Br > I. sci-hub.se However, the reaction rates are also influenced by the substituents on the pyridine ring and the reaction conditions. researchgate.netepfl.ch The reaction is typically carried out in a suitable solvent such as methanol (B129727) or an aprotic polar solvent like DMSO or HMPA to facilitate the substitution. sci-hub.se
Acid-Mediated Hydrolysis Approaches
Acid-mediated hydrolysis is a crucial step in synthetic pathways where the carboxylic acid functionality is initially present in a protected form, such as an ester or a nitrile. For example, if the synthesis starts with the ester of 2-methoxyisonicotinic acid (methyl 2-methoxyisonicotinate), the final step before hydrochloride formation is the hydrolysis of the ester group.
This hydrolysis can be effectively carried out using an aqueous acid solution, such as hydrochloric acid or sulfuric acid, often with heating. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity, followed by the nucleophilic attack of a water molecule. Subsequent proton transfers lead to the cleavage of the ester bond and the formation of the carboxylic acid and the corresponding alcohol.
Alternatively, base-mediated hydrolysis using reagents like lithium hydroxide (B78521) or sodium hydroxide followed by acidification with a strong acid is also a common practice. For instance, methyl 2-methylnicotinate has been successfully hydrolyzed to 2-methylnicotinic acid using lithium hydroxide followed by the addition of hydrochloric acid. google.com
Role of Specific Reagents and Catalysts in Acid Chloride Formation
The final step in the synthesis of this compound is the conversion of the carboxylic acid group to an acid chloride, which readily forms the hydrochloride salt in the presence of hydrochloric acid. This transformation is typically achieved using a chlorinating agent.
Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction of a carboxylic acid with thionyl chloride produces the corresponding acid chloride, along with sulfur dioxide and hydrogen chloride as byproducts. The hydrogen chloride generated in situ can then react with the basic nitrogen atom of the pyridine ring to form the hydrochloride salt.
Alternatively, the hydrochloride salt can be formed by treating the isolated 2-methoxyisonicotinic acid with a solution of hydrochloric acid, for example, methanolic hydrochloride. researchgate.net This method ensures the clean formation of the desired salt.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including the choice of solvent and the temperature profile of the reactions.
Influence of Solvent Systems and Temperature Profiles
The choice of solvent plays a critical role in all steps of the synthesis. For the O-methylation and methoxylation reactions, the solvent must be able to dissolve the reactants and facilitate the desired chemical transformation. In SNAr reactions, polar aprotic solvents like DMSO and HMPA are often preferred as they can solvate the cation of the nucleophile (e.g., Na⁺ from sodium methoxide) while leaving the anion (methoxide) relatively free and highly reactive. sci-hub.se
Pressure Effects and High-Throughput Synthesis Approaches
The application of non-traditional reaction parameters, such as elevated pressure, can significantly influence the efficiency of synthetic processes. While specific studies on the high-pressure synthesis of this compound are not extensively documented, the principles observed in related syntheses suggest potential benefits. For instance, in the synthesis of cysteamine (B1669678) hydrochloride via high-pressure acidolysis of 2-mercaptothiazoline, it was demonstrated that elevated pressure can markedly accelerate the reaction rate and improve the product yield. asianpubs.org This is attributed to the increase in the reaction temperature that becomes possible at higher pressures, which can accelerate the rate-limiting steps of the reaction. asianpubs.org Such an approach could potentially be adapted for the synthesis of this compound to enhance efficiency.
High-throughput synthesis (HTS) methodologies are instrumental in accelerating the discovery and optimization of new synthetic routes. These automated platforms allow for the rapid screening of a multitude of reaction conditions, catalysts, and solvents. chemrxiv.org While specific HTS campaigns for this compound are not detailed in the public domain, the general framework of HTS is applicable. chemrxiv.org An HTS approach for this compound would involve parallel reactors to systematically explore variables such as temperature, pressure, and catalyst loading to identify optimal synthetic conditions in a significantly shorter timeframe than traditional methods.
Table 1: Potential Effects of Pressure on Synthesis of Pyridine Carboxylic Acids
| Parameter | Observation in Analogous Syntheses | Potential Implication for this compound Synthesis |
|---|---|---|
| Reaction Rate | Increased reaction rates observed in high-pressure acidolysis. asianpubs.org | Potential for significantly reduced reaction times. |
| Product Yield | Higher yields achieved at optimal pressure points. asianpubs.org | Possibility of improving the overall efficiency of the synthesis. |
| Reaction Temperature | Elevated pressures allow for higher reaction temperatures. asianpubs.org | Enables overcoming activation energy barriers for key reaction steps. |
Green Chemistry Principles and Sustainable Synthetic Protocols in Compound Formation
The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of nicotinic acid derivatives, several strategies align with these principles. One such approach is the use of less hazardous reagents and the design of processes that are simple and generate minimal pollution. For example, a one-step oxidation method for synthesizing 2-chloronicotinic acid using ozone as the oxidant has been reported as a green chemical process due to the low cost and pollution-free nature of ozone. google.com The industrial production of nicotinic acid is also moving towards greener technologies to mitigate the environmental impact of traditional methods. nih.gov
The choice of solvents and catalysts is another critical aspect of sustainable synthesis. The use of water as a solvent, where feasible, and the replacement of hazardous catalysts with more benign alternatives are key tenets of green chemistry. For instance, processes that utilize recyclable catalysts or avoid the use of heavy metals are preferred. unibe.choriprobe.com In the context of this compound synthesis, applying these principles would involve selecting environmentally benign starting materials, utilizing catalytic rather than stoichiometric reagents, and minimizing waste generation through process optimization.
Table 2: Application of Green Chemistry Principles to Nicotinic Acid Derivative Synthesis
| Green Chemistry Principle | Application in Nicotinic Acid Synthesis | Relevance to this compound |
|---|---|---|
| Use of Safer Solvents and Auxiliaries | Utilizing water or other green solvents in synthetic steps. unibe.ch | Minimizing the use of volatile organic compounds (VOCs). |
| Catalysis | Employing catalysts to reduce energy consumption and by-product formation. google.com | Enhancing reaction efficiency and selectivity. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reducing waste and improving resource efficiency. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the pyridine ring. | Enhancing the sustainability profile of the compound. |
Mechanistic Studies and Kinetic Analysis of Synthetic Transformations
A thorough understanding of reaction mechanisms and kinetics is essential for the optimization and control of synthetic processes.
The synthesis of substituted pyridines often involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. Mechanistic studies of analogous reactions can provide insights into the potential intermediates and transition states in the formation of 2-methoxyisonicotinic acid. For instance, in nucleophilic aromatic substitution reactions on chloropyridines, the formation of a Meisenheimer complex as a reaction intermediate is a well-established mechanistic feature. Computational studies, such as Density Functional Theory (DFT), can be employed to model the energies of potential intermediates and transition states, thereby elucidating the most probable reaction pathway. rsc.org Spectroscopic techniques, such as in-situ NMR or IR, can also be utilized to detect and characterize transient intermediates during the reaction.
Kinetic modeling provides a quantitative description of how reaction rates are affected by variables such as reactant concentrations, temperature, and catalyst loading. researchgate.net For the synthesis of 2-methoxyisonicotinic acid, a kinetic model could be developed by systematically varying these parameters and measuring the rate of product formation. nih.govnih.gov For example, the esterification of carboxylic acids is a common reaction, and its kinetics are well-studied. researchgate.netmdpi.com A kinetic model for the formation of 2-methoxyisonicotinic acid would likely involve determining the reaction order with respect to each reactant and calculating the activation energy of the key formation steps. researchgate.netchemrxiv.org This information is invaluable for reactor design and process scale-up.
Table 3: Hypothetical Kinetic Parameters for a Key Formation Step
| Parameter | Symbol | Hypothetical Value Range | Significance |
|---|---|---|---|
| Rate Constant | k | 10⁻⁴ - 10⁻² L mol⁻¹ s⁻¹ | Indicates the intrinsic speed of the reaction. |
| Activation Energy | Ea | 40 - 80 kJ/mol | The minimum energy required for the reaction to occur. nih.gov |
| Reaction Order | n, m | 1 or 2 | Describes how the rate is affected by the concentration of each reactant. nih.gov |
2-Methoxyisonicotinic acid itself is not a chiral molecule. Therefore, stereochemical considerations are not relevant to its direct synthesis. However, if this compound is used as a synthon to prepare chiral derivatives, then stereochemistry becomes a critical aspect. For instance, if the carboxylic acid group is reacted with a chiral alcohol or amine, a pair of diastereomers will be formed. In such cases, chiral chromatography or other separation techniques would be necessary to isolate the desired stereoisomer. nih.gov The development of stereoselective derivatization reactions, where one stereoisomer is formed in preference to the other, would be a key objective. nih.gov
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation of 2 Methoxyisonicotinic Acid Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Methoxyisonicotinic Acid Hydrochloride. It provides detailed information about the chemical environment of individual atoms.
Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)
To unequivocally assign the proton (¹H) and carbon (¹³C) signals and confirm the molecular structure of this compound, a series of multi-dimensional NMR experiments are employed. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu For this compound, HSQC would show correlations between the methoxy (B1213986) protons and the methoxy carbon, as well as between each aromatic proton and its corresponding ring carbon. This directly links the proton and carbon skeletons of the molecule. wikipedia.orgcolumbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.eduiajps.com This technique is instrumental in piecing together the molecular framework. For instance, correlations would be expected between the methoxy protons and the C2 carbon of the pyridine (B92270) ring, and between the aromatic protons and the carboxylic carbon, confirming the connectivity of the key functional groups. iajps.comsdsu.edu
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's three-dimensional structure and conformation. In the case of this compound, a NOESY experiment would show a correlation (cross-peak) between the protons of the methoxy group and the proton at the C3 position of the pyridine ring, confirming their spatial proximity.
| NMR Technique | Type of Correlation | Key Expected Correlations for this compound |
|---|---|---|
| HSQC | One-bond ¹H-¹³C | H3 ↔ C3, H5 ↔ C5, H6 ↔ C6, -OCH₃ ↔ -OCH₃ |
| HMBC | Two- and Three-bond ¹H-¹³C | -OCH₃ ↔ C2, H3 ↔ C2/C4/C5, H5 ↔ C3/C4/C6, H6 ↔ C2/C4/C5, Aromatic H's ↔ C=O |
| NOESY | Through-space ¹H-¹H | -OCH₃ ↔ H3 |
Solid-State NMR for Polymorphic Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. researchgate.net Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying these different solid forms. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of the nuclei in the solid lattice. nih.gov
For this compound, different polymorphs would exhibit distinct ¹³C and ³⁵Cl ssNMR spectra. rsc.org Variations in crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride ion and the carboxylic acid, would lead to measurable differences in chemical shifts and quadrupolar coupling constants for the chlorine nucleus. rsc.orgscholaris.ca This makes ssNMR an invaluable tool for identifying, differentiating, and quantifying polymorphic forms in bulk samples or final dosage forms. rsc.org
Quantitative NMR Applications for Purity and Yield Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of chemical substances with high precision and accuracy. fujifilm.comnih.gov The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. fujifilm.com
To determine the purity of this compound, a certified internal standard with a known purity is weighed accurately and mixed with a precisely weighed sample of the compound. fujifilm.com The mixture is dissolved in a suitable deuterated solvent, and a ¹H NMR spectrum is acquired under specific, optimized conditions to ensure accurate integration. acs.org The purity of the analyte is then calculated using the integral values, the number of protons for each signal, the molecular weights, and the masses of both the analyte and the internal standard. fujifilm.com This method is highly reliable and provides traceability to the International System of Units (SI). fujifilm.com
| Parameter | Description | Example for Purity Assay |
|---|---|---|
| Analyte Signal | A well-resolved signal from this compound (e.g., methoxy singlet) | Integral (I_analyte_), Number of Protons (N_analyte_) |
| Internal Standard | A high-purity compound with signals that do not overlap with the analyte (e.g., Maleic Acid) | Integral (I_std_), Number of Protons (N_std_) |
| Weighed Masses | Precise mass of the analyte (m_analyte_) and the internal standard (m_std_) | m_analyte_, m_std_ |
| Molecular Weights | Molecular weight of the analyte (MW_analyte_) and the internal standard (MW_std_) | MW_analyte_, MW_std_ |
| Purity Calculation | Purity_analyte_ = (I_analyte_ / I_std_) × (N_std_ / N_analyte_) × (m_std_ / m_analyte_) × (MW_analyte_ / MW_std_) × Purity_std_ |
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a molecule. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios to four or more decimal places. researchgate.net This high accuracy allows for the calculation of a unique elemental formula. researchgate.net For this compound, the protonated molecule [M+H]⁺ would be analyzed. The experimentally determined exact mass would be compared to the theoretically calculated mass, with a very low mass error (typically < 5 ppm) confirming the elemental formula C₇H₈NO₃⁺.
| Ion | Elemental Formula | Calculated Exact Mass (Da) | Observed Mass (HRMS) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₇H₈NO₃ | 154.0499 | (Hypothetical Data) 154.0501 | (Hypothetical Data) 1.3 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgunt.edu In an MS/MS experiment, the protonated molecule of 2-Methoxyisonicotinic Acid ([M+H]⁺, m/z 154.05) is selected in the first stage of the mass spectrometer. nationalmaglab.org This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. youtube.com
The analysis of these fragments provides a "fingerprint" of the molecule, helping to confirm its structure. researchgate.net For 2-Methoxyisonicotinic Acid, characteristic fragmentation pathways would include the neutral loss of formaldehyde (B43269) (CH₂O) from the methoxy group, the loss of a methyl radical (•CH₃), and the loss of carbon dioxide (CO₂) from the carboxylic acid group. libretexts.org These fragmentation patterns are consistent with the known chemical structure of the molecule. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 154.05 | 124.04 | CH₂O (30.01) | [M+H-CH₂O]⁺ (Protonated 2-hydroxyisonicotinic acid) |
| 154.05 | 139.03 | •CH₃ (15.02) | [M+H-•CH₃]⁺ (Radical cation) |
| 154.05 | 110.06 | CO₂ (43.99) | [M+H-CO₂]⁺ (Protonated 2-methoxypyridine) |
Ion Mobility Mass Spectrometry for Conformational Insights
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides valuable information on the size, shape, and charge of an ion as it moves through a buffer gas under the influence of an electric field. nih.gov This gas-phase separation method, when coupled with mass spectrometry, can distinguish between isomers, isobars, and different conformers of a molecule, offering insights that mass spectrometry alone cannot provide. dntb.gov.ua
For this compound, IM-MS would allow for the determination of its collision cross section (CCS), a key physicochemical parameter that is related to the ion's rotational average surface area. By ionizing the molecule and guiding it through an ion mobility cell, different spatial arrangements (conformers) can be separated based on their mobility. nih.gov More compact conformers experience fewer collisions with the buffer gas and thus travel faster than more extended ones.
The utility of IM-MS extends to studying how experimental conditions, such as the choice of cation adducts or the composition of the drift gas, can influence ion mobility and improve separation. nih.gov This technique is particularly advantageous for analyzing complex mixtures or for gaining a deeper understanding of the molecule's intrinsic structural properties in the absence of solvent.
Table 1: Potential Ion Mobility Spectrometry Data for this compound Note: The following data are illustrative of typical results obtained from IM-MS analysis and are not based on experimental results for this specific compound.
| Ion Species | Adduct | Collision Cross Section (CCS) Ų | Method |
| [M+H]⁺ | Protonated | 155.2 | Drift Tube IM-MS |
| [M+Na]⁺ | Sodiated | 162.5 | Traveling Wave IM-MS |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This suite of techniques is indispensable for a complete structural characterization of this compound.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-Crystal X-ray Diffraction (SCXRD) is the premier method for determining the precise molecular structure, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the positions of individual atoms can be resolved with high precision.
For this compound, an SCXRD analysis would unequivocally establish the planarity of the pyridine ring, the orientation of the methoxy and carboxylic acid functional groups relative to the ring, and the specific bond parameters. This technique is crucial for confirming the molecular connectivity and stereochemistry, providing a foundational dataset for all other structural analyses. mdpi.com
Table 2: Representative Single-Crystal X-ray Diffraction Data Note: This table presents a hypothetical crystallographic dataset for this compound to illustrate the parameters obtained from an SCXRD experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 885.6 |
| Z | 4 |
Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism
Powder X-ray Diffraction (PXRD) is a vital technique for characterizing the crystalline nature of a bulk sample. Unlike SCXRD, PXRD is performed on a polycrystalline powder, yielding a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. nih.govnih.gov The pattern consists of a series of peaks, or reflections, at characteristic scattering angles (2θ), whose positions and intensities are determined by the crystal lattice structure.
This method is essential for assessing the phase purity of a synthesized batch of this compound. Furthermore, PXRD is the primary tool for identifying and distinguishing between different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. By comparing the PXRD pattern of a sample to a reference pattern, one can confirm its identity and crystallinity.
Hydrogen Bonding Networks and Crystal Packing Analysis
The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular interactions, with hydrogen bonds being particularly significant. nih.gov In the crystal structure of this compound, the protonated pyridine nitrogen, the carboxylic acid group, and the chloride counter-ion are all potential hydrogen bond donors and acceptors.
Analysis of the crystal structure obtained from SCXRD reveals the specific hydrogen bonding motifs. For instance, strong charge-assisted hydrogen bonds between the pyridinium (B92312) N⁺-H and the chloride anion (Cl⁻) are expected. Additionally, the carboxylic acid group can form hydrogen bonds with neighboring molecules, potentially leading to dimers or chain-like structures. researchgate.net Understanding this three-dimensional hydrogen bonding network is crucial for explaining the compound's stability and physical properties. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the molecule's functional groups and its local environment, making them excellent tools for structural characterization and the study of intermolecular interactions. americanpharmaceuticalreview.com
For this compound, the vibrational spectra would exhibit characteristic bands corresponding to the various functional groups. For example, the O-H stretch of the carboxylic acid, the C=O stretch, the pyridine ring vibrations, and the C-O stretch of the methoxy group would all appear at distinct frequencies. The formation of strong hydrogen bonds in the solid state significantly affects these vibrational modes, often leading to a broadening and shifting of the corresponding spectral bands to lower frequencies. mdpi.comnih.gov By comparing the spectra of the solid material to a theoretical model or a solution-phase spectrum, the nature and strength of hydrogen bonding can be inferred.
Table 3: Key Vibrational Modes for this compound Note: Wavenumbers are approximate and can shift based on the molecular environment and hydrogen bonding.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |
| N⁺-H Stretch | Pyridinium | ~3100 |
| C-H Stretch | Aromatic/Methyl | 2850-3100 |
| C=O Stretch | Carboxylic Acid | 1700-1730 |
| C=C, C=N Stretch | Pyridine Ring | 1400-1650 |
| C-O Stretch | Methoxy/Carboxylic | 1050-1300 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the carboxylic acid group, the methoxy group, and the effects of hydrochloride formation.
The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the spectrum. A broad absorption band, often observed in the 2500-3300 cm⁻¹ range, is characteristic of the N⁺-H stretching vibration, often overlapping with the O-H stretch of the carboxylic acid dimer. The carboxylic acid's O-H stretch itself typically appears as a very broad band from 3300 to 2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band, generally found between 1700 and 1730 cm⁻¹.
The pyridine ring vibrations (C=C and C=N stretching) appear in the 1650-1400 cm⁻¹ region. pw.edu.pl The methoxy group introduces characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a distinct C-O-C stretching band, typically located in the 1250-1000 cm⁻¹ range.
Table 1: Representative FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3300-2500 | O-H Stretch (Carboxylic acid dimer) | Carboxylic Acid | Broad, Strong |
| ~3100-2500 | N⁺-H Stretch | Pyridinium ion | Broad, Medium |
| ~2950, ~2850 | C-H Stretch (asymmetric & symmetric) | Methoxy (-OCH₃) | Medium-Weak |
| ~1715 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1620, ~1580, ~1470 | C=C and C=N Ring Stretching | Pyridine Ring | Medium-Strong |
| ~1450 | C-H Bend (asymmetric) | Methoxy (-OCH₃) | Medium |
| ~1250 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Strong |
| ~1030 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether | Medium |
| ~900 | O-H Bend (out-of-plane) | Carboxylic Acid | Broad, Medium |
Note: These are predicted values based on characteristic group frequencies. Actual peak positions may vary.
Raman Spectroscopy for Skeletal Vibrations and Molecular Symmetry
Raman spectroscopy serves as a valuable complement to FT-IR, providing insights into the skeletal vibrations and symmetry of the molecule. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra.
For this compound, the symmetric "ring breathing" vibration of the pyridine ring is expected to be a particularly strong and characteristic band, typically appearing around 1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also prominent, usually above 3000 cm⁻¹. Carbonyl stretching (C=O) is observable but often weaker than in the FT-IR spectrum. The C-O-C vibrations of the methoxy group and the skeletal deformations of the entire molecule will also produce distinct Raman signals. The low-frequency region of the Raman spectrum can provide information about lattice vibrations and intermolecular interactions in the solid state.
Table 2: Representative Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3070 | Aromatic C-H Stretch | Pyridine Ring | Strong |
| ~1625 | C=C and C=N Ring Stretching | Pyridine Ring | Medium |
| ~1450 | C-H Bend | Methoxy (-OCH₃) | Medium |
| ~1040 | Ring Trigonal Deformation | Pyridine Ring | Medium |
| ~1000 | Symmetric Ring Breathing | Pyridine Ring | Very Strong |
| ~800 | Ring Breathing/Deformation | Pyridine Ring | Medium |
Note: These are predicted values. Raman intensities are highly dependent on the polarizability of the vibrating bonds.
Attenuated Total Reflectance (ATR-IR) and Micro-Raman Applications
Modern advancements in vibrational spectroscopy offer specialized techniques for analyzing samples with minimal preparation.
Attenuated Total Reflectance (ATR-IR) is a powerful variation of FT-IR that allows for the direct analysis of solid and liquid samples. researchgate.net Instead of passing an infrared beam through the sample, ATR measures the changes that occur in an internally reflected IR beam when it comes into contact with the sample. This technique is particularly useful for obtaining the IR spectrum of this compound powder without the need for preparing KBr pellets or Nujol mulls, thus saving time and avoiding potential sample contamination or modification. It is highly effective for surface analysis and studying interactions in complex matrices. researchgate.net
Micro-Raman Spectroscopy combines a Raman spectrometer with a microscope, enabling the chemical analysis of microscopic sample areas. documentsdelivered.com This technique offers high spatial resolution (often sub-micron) and can be used to assess the homogeneity of a crystalline sample of this compound, identify different polymorphic forms, or analyze the compound within a complex mixture or formulation. Its non-destructive nature and ability to analyze samples through transparent packaging make it a versatile tool in pharmaceutical and materials science research.
Other Advanced Spectroscopic and Analytical Methodologies
Beyond vibrational spectroscopy, other techniques provide crucial information regarding the stoichiometry, thermal stability, and, if applicable, the stereochemistry of the compound and its derivatives.
Chiroptical Spectroscopies (e.g., Circular Dichroism) if relevant to chiral derivatives
2-Methoxyisonicotinic acid itself is an achiral molecule. Therefore, chiroptical techniques like Circular Dichroism (CD), which measure the differential absorption of left- and right-circularly polarized light, are not applicable to the parent compound.
However, these techniques would become highly relevant if a chiral center were introduced into the molecule, for example, by derivatizing the carboxylic acid with a chiral alcohol or amine. In such a case, CD spectroscopy would be an indispensable tool for confirming the synthesis of a specific enantiomer or for monitoring the progress of an asymmetric synthesis. The resulting CD spectrum would provide information about the absolute configuration of the newly formed stereocenter and its influence on the conformation of the molecule. rsc.org
Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Thermal Behavior
Elemental Analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This fundamental technique is used to confirm the empirical formula of this compound (C₇H₈ClNO₃) and verify its purity. The experimentally determined percentages must align closely with the theoretically calculated values for the structure to be considered confirmed.
Table 3: Theoretical Elemental Composition of this compound (C₇H₈ClNO₃)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 44.34 |
| Hydrogen | H | 1.008 | 8.064 | 4.25 |
| Chlorine | Cl | 35.453 | 35.453 | 18.70 |
| Nitrogen | N | 14.007 | 14.007 | 7.39 |
| Oxygen | O | 15.999 | 47.997 | 25.32 |
| Total | | | 189.598 | 100.00 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would reveal its thermal stability and decomposition profile. Typically, for a hydrochloride salt of an organic acid, the initial weight loss event might correspond to the loss of adsorbed water. This would be followed by the loss of hydrogen chloride (HCl) at a higher temperature, and finally, the complete decomposition of the remaining organic moiety at even higher temperatures. This analysis is crucial for determining the upper-temperature limit for storage and processing of the compound.
Table 4: Plausible Thermal Decomposition Profile for this compound via TGA
| Temperature Range (°C) | Proposed Event | Theoretical Weight Loss (%) |
|---|---|---|
| < 120 | Loss of adsorbed water/solvent | Variable |
| 150 - 250 | Dehydrochlorination (loss of HCl) | ~19.2% |
| > 250 | Decomposition of 2-methoxyisonicotinic acid | ~80.8% |
Note: This represents a hypothetical decomposition pathway. Actual temperatures and weight losses depend on experimental conditions such as heating rate and atmosphere.
Computational and Theoretical Chemistry Approaches in Studying 2 Methoxyisonicotinic Acid Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to model the behavior of electrons and nuclei in molecules. These methods provide detailed information about molecular geometry, electronic properties, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. For 2-Methoxyisonicotinic acid hydrochloride, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. This provides a detailed three-dimensional structure of the most stable arrangement of atoms.
Furthermore, DFT calculations yield crucial electronic properties. These include the distribution of electron density, the dipole moment, and molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. DFT is also used to simulate vibrational spectra (infrared and Raman), which can be compared with experimental spectra to confirm the structure.
Illustrative Data Table: Predicted Molecular Properties of this compound using DFT (Note: The following data is hypothetical and for illustrative purposes only.)
| Property | Calculated Value |
| Total Energy (Hartree) | -589.745 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -7.12 |
| LUMO Energy (eV) | -1.89 |
| HOMO-LUMO Gap (eV) | 5.23 |
Ab Initio Methods for High-Accuracy Predictions
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on theoretical principles and physical constants without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. For this compound, these methods could be used to obtain highly accurate predictions of its energy and molecular properties, often serving as a benchmark for less computationally expensive methods like DFT. While computationally intensive, ab initio calculations are crucial for validating the results obtained from other theoretical approaches.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. A larger, more flexible basis set generally provides more accurate results but at a higher computational cost. The selection involves a trade-off between desired accuracy and available computational resources.
Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. Common functionals include B3LYP, PBE0, and M06-2X. The choice of functional can significantly impact the calculated properties, and it is often selected based on its known performance for similar types of molecules.
Illustrative Data Table: Comparison of HOMO-LUMO Gap with Different Functionals/Basis Sets (Note: The following data is hypothetical and for illustrative purposes only.)
| Functional | Basis Set | HOMO-LUMO Gap (eV) |
| B3LYP | 6-31G(d) | 5.15 |
| B3LYP | 6-311++G(d,p) | 5.23 |
| M06-2X | 6-311++G(d,p) | 5.58 |
| PBE0 | aug-cc-pVDZ | 5.41 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. For this compound, NBO analysis would reveal the natural atomic charges on each atom, providing insight into the molecule's polarity. It would also quantify the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals. These interactions, particularly within the pyridine (B92270) ring and involving the methoxy (B1213986) and carboxylic acid groups, are crucial for understanding the molecule's stability and reactivity.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior and conformational flexibility of a molecule in various environments, such as in a solvent.
This compound possesses several rotatable bonds, specifically around the methoxy and carboxylic acid groups. MD simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers (low-energy spatial arrangements). This conformational analysis is critical for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.
Furthermore, the presence of the carboxylic acid and the pyridine nitrogen allows for the possibility of tautomerism, particularly involving proton transfer. MD simulations, especially those combined with quantum mechanics (QM/MM methods), can be used to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion. This provides a dynamic picture of the molecule's structure that goes beyond the static image provided by geometry optimization.
Intermolecular Interactions and Solvent Effects
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to model these non-covalent interactions. mdpi.com Energy framework computations can elucidate the prevailing forces within the crystal, distinguishing between electrostatic and dispersion contributions. nih.gov Solvent effects are also critical, as they can significantly alter molecular conformation and interaction energies. MD simulations in explicit solvent models can reveal how water or other solvent molecules interact with the solute, particularly with the charged sites of the hydrochloride and the polar carboxyl and methoxy groups. nih.gov This analysis helps in understanding the solvation process and the compound's behavior in different chemical environments.
MD Studies of Crystal Lattice Dynamics
Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of crystal lattices. nih.gov By simulating a supercell of the crystal structure over time, MD can provide insights into vibrational modes, phase transitions, and the stability of the crystal packing. nih.govucl.ac.uk For this compound, an MD simulation would involve setting up a periodic box containing multiple unit cells of the compound. nih.gov
These simulations can track the motion of each atom, revealing the dynamics of intermolecular interactions, such as the hydrogen bonds involving the pyridinium (B92312) nitrogen, the carboxylic acid group, and the chloride ion. researchgate.net The analysis of these trajectories can yield important information on the rigidity of the molecular structure and the amplitude of librational and translational motions within the lattice. ucl.ac.uk Such studies are computationally intensive and rely on accurate force fields to describe the interatomic potentials. nih.gov While specific MD studies on this compound are not prominently documented, the methodology has been successfully applied to a wide range of organic molecular crystals to understand their thermal stability and dynamic properties. nih.govresearchgate.net
Prediction of Spectroscopic Parameters and Validation
Computational chemistry offers robust methods for predicting spectroscopic parameters, which serve as a crucial tool for validating experimental data and interpreting complex spectra.
Computational NMR and IR/Raman Spectra Simulation
Theoretical calculations, primarily using DFT, can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. cardiff.ac.uk The intensities of IR bands are determined from the changes in the dipole moment during a vibration, while Raman intensities are derived from changes in polarizability. osti.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed by calculating the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These calculations provide a theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of complex spectral features. mdpi.com
Table 1: Overview of Computational Methods for Spectroscopy
| Spectroscopic Technique | Computational Method | Key Calculated Parameters |
|---|---|---|
| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies, Dipole Derivatives |
| Raman Spectroscopy | DFT | Vibrational Frequencies, Polarizability Derivatives |
Comparison of Theoretical and Experimental Spectroscopic Data
The comparison between computed and experimental spectra is a critical step for validation. researchgate.net For IR and Raman spectra, calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, they are frequently scaled using empirical factors to improve agreement with experimental data. nih.gov
A successful comparison allows for the unambiguous assignment of vibrational modes to specific molecular motions. For instance, the characteristic stretches of the C=O, C-O, C-N, and N-H⁺ groups in this compound can be precisely identified. nih.gov In NMR, a strong correlation between calculated and experimental chemical shifts confirms the proposed molecular structure. mdpi.com Discrepancies can point to specific intermolecular effects in the solid state or solvent interactions in solution that are not fully captured by the computational model. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies (in a chemical context)
Computational methods are pivotal in exploring the relationship between a molecule's structure and its chemical reactivity and properties.
Reaction Pathway Modeling and Energy Profiles
DFT calculations can be used to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states and intermediates along a reaction coordinate. epstem.net This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. mdpi.com
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. epstem.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. epstem.net
From the HOMO and LUMO energies, a suite of global reactivity indices can be calculated to quantify the chemical behavior of this compound. These indices provide a more nuanced understanding of its reactivity profile.
Key Reactivity Indices:
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's tendency to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2, it quantifies the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. epstem.net
Chemical Softness (S): The reciprocal of chemical hardness (1 / η), it indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω): Calculated as μ2 / 2η (where μ is the electronic chemical potential, μ ≈ -χ), it measures the propensity of a species to accept electrons.
The following interactive table presents hypothetical yet representative values for these parameters for this compound, based on the principles observed in studies of similar compounds. epstem.netepstem.net
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.75 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |
| Ionization Potential | I | -EHOMO | 6.85 |
| Electron Affinity | A | -ELUMO | 1.75 |
| Electronegativity | χ | (I + A) / 2 | 4.30 |
| Chemical Hardness | η | (I - A) / 2 | 2.55 |
| Chemical Softness | S | 1 / η | 0.39 |
| Electrophilicity Index | ω | μ2 / 2η | 3.62 |
These reactivity indices collectively suggest that this compound would be a relatively stable molecule with a moderate electrophilic character. The analysis of the HOMO and LUMO electron density distributions would further reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, in related nicotinic acid derivatives, the oxygen and nitrogen atoms are often found to be the most negatively charged and thus potential sites for electrophilic interaction. epstem.net
Design of Novel Derivatives based on Computational Predictions
The insights gained from FMO analysis and reactivity indices serve as a powerful platform for the rational design of novel derivatives of this compound with tailored properties. By strategically modifying its molecular structure, it is possible to fine-tune its electronic characteristics and, consequently, its chemical and biological activity.
Computational predictions can guide this design process by simulating the effects of adding different functional groups to the core structure. For example, the introduction of electron-donating groups (e.g., -NH2, -OH) would be expected to raise the HOMO energy level, making the molecule a better electron donor and potentially increasing its nucleophilicity. Conversely, the addition of electron-withdrawing groups (e.g., -NO2, -CF3) would lower the LUMO energy, enhancing its electron-accepting capabilities and increasing its electrophilicity.
The following table outlines a hypothetical design strategy for novel derivatives based on these computational principles:
| Derivative | Modification | Predicted Effect on FMO | Potential Change in Reactivity |
| Derivative A | Addition of an amino group (-NH2) at the 5-position | Increase in EHOMO, slight decrease in ΔE | Increased nucleophilicity, potentially more reactive |
| Derivative B | Addition of a nitro group (-NO2) at the 6-position | Decrease in ELUMO, significant decrease in ΔE | Increased electrophilicity, likely more reactive |
| Derivative C | Replacement of the methoxy group (-OCH3) with a trifluoromethyl group (-CF3) | Significant decrease in ELUMO | Substantially increased electrophilicity |
| Derivative D | Esterification of the carboxylic acid group | Minimal change to the pyridine ring's FMOs, but alters steric and H-bonding properties | Modified solubility and receptor interaction potential |
This computational-led approach allows for the in silico screening of a vast number of potential derivatives, prioritizing the synthesis of those with the most promising predicted properties. By calculating the FMO energies and reactivity indices for each proposed derivative, researchers can systematically explore the chemical space around the parent molecule. This not only accelerates the discovery process but also reduces the costs and resources associated with traditional trial-and-error synthesis and testing. Further computational studies, such as molecular docking simulations, could then be employed to predict how these novel derivatives might interact with specific biological targets.
Synthetic Utility and Applications of 2 Methoxyisonicotinic Acid Hydrochloride in Organic and Material Chemistry
As a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of reactive sites on the 2-methoxyisonicotinic acid scaffold allows for its use in the construction of a wide array of complex organic structures. Its utility spans the creation of diverse heterocyclic systems, advanced intermediates, and participation in efficient one-pot reaction sequences.
While 2-methoxyisonicotinic acid is already a functionalized pyridine (B92270), its core structure serves as a key precursor for the synthesis of more elaborate, fused heterocyclic systems such as quinolines. Classic methods for quinoline (B57606) synthesis, like the Doebner reaction, involve the condensation of an aniline, an aldehyde, and pyruvic acid. nih.gov By analogy, derivatives of 2-methoxyisonicotinic acid can be envisioned as components in similar synthetic strategies to construct polycyclic scaffolds.
Furthermore, modern synthetic methods enable the direct functionalization of C-H bonds on heterocyclic rings to build complex architectures. nih.gov The pyridine ring of 2-methoxyisonicotinic acid is a suitable substrate for transition-metal-catalyzed reactions, such as rhodium-catalyzed intramolecular C-H functionalization, which can be used to create fused bicyclic pyridines and tricyclic quinolines. nih.gov In these roles, the compound acts as a foundational scaffold upon which additional rings are constructed, demonstrating its utility in generating molecular diversity. The reactivity of the pyridine ring can also be tailored using polyfunctional magnesium and zinc reagents to introduce additional substituents with high regioselectivity. beilstein-journals.org
Functionalized pyridine carboxylic acids are recognized as important intermediates in the synthesis of high-value compounds, particularly in medicinal chemistry. For instance, isomers such as 4-methoxy-2-pyridinecarboxylic acid serve as intermediates in the preparation of diacid analogs investigated as glycogen (B147801) phosphorylase inhibitors. chemicalbook.com Similarly, 2-methoxyisonicotinic acid is a valuable precursor for advanced organic intermediates.
The carboxylic acid moiety is readily converted into other functional groups, providing access to a wide range of derivatives.
Amide Formation: Coupling with various amines (using standard peptide coupling reagents) yields amides, which are common structural motifs in biologically active molecules.
Esterification: Reaction with alcohols produces esters, which can be used as protecting groups or to modify the solubility and electronic properties of the molecule.
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for synthetic diversification.
These transformations allow chemists to leverage the 2-methoxypyridine (B126380) core in multi-step syntheses, building toward more complex target molecules.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. beilstein-journals.org Several important MCRs, such as the Passerini and Ugi reactions, utilize a carboxylic acid as a key component. organic-chemistry.org
2-Methoxyisonicotinic acid is a suitable candidate for the carboxylic acid input in these reactions. Its participation would enable the direct and rapid incorporation of the 2-methoxypyridinyl moiety into diverse and complex scaffolds, such as peptidomimetics and other functionalized structures. This approach offers significant advantages in terms of efficiency and atom economy for creating libraries of novel compounds.
| Reaction | Reactant 1 (Carbonyl) | Reactant 2 (Isocyanide) | Reactant 3 (Acid) | Reactant 4 (Amine) | Resulting Scaffold |
|---|---|---|---|---|---|
| Passerini (3CR) | Aldehyde or Ketone | R-NC | 2-Methoxyisonicotinic Acid | N/A | α-Acyloxy Amide |
| Ugi (4CR) | Aldehyde or Ketone | R-NC | 2-Methoxyisonicotinic Acid | Primary or Secondary Amine | α-Acylamino Amide |
Chiral Ionic Liquids (CILs) are a class of molten salts that are chiral and have garnered significant interest for applications in asymmetric synthesis and enantioselective separations. sci-hub.senih.gov The synthesis of CILs often involves the derivatization of molecules from the chiral pool. nih.gov The isonicotinic acid framework has been successfully used to prepare novel CILs. researchgate.net
A clear synthetic pathway exists for converting 2-methoxyisonicotinic acid into a functionalized CIL. This process involves a three-step sequence:
Esterification: The carboxylic acid group is reacted with a chiral alcohol (e.g., (-)-menthol or an equivalent) to form a chiral ester.
Quaternization: The pyridine nitrogen atom of the chiral ester is alkylated with an alkyl halide (e.g., methyl iodide or ethyl bromide). This step creates a chiral pyridinium (B92312) cation.
Anion Exchange: The halide anion is exchanged for a different anion (e.g., hexafluorophosphate (B91526) [PF₆]⁻ or bis(trifluoromethylsulfonyl)imide [NTf₂]⁻) to fine-tune the physical properties of the resulting ionic liquid.
This strategy allows for the creation of task-specific CILs where the 2-methoxy-4-alkoxycarbonylpyridinium cation acts as the source of chirality and functionality.
| Step | Reaction | Reactants | Product Type |
|---|---|---|---|
| 1 | Esterification | 2-Methoxyisonicotinic acid + Chiral Alcohol (R*-OH) | Chiral Ester Intermediate |
| 2 | N-Alkylation (Quaternization) | Chiral Ester Intermediate + Alkyl Halide (R'-X) | Chiral Pyridinium Halide Salt |
| 3 | Anion Metathesis | Chiral Pyridinium Halide Salt + Anion Source (e.g., LiNTf₂) | Final Chiral Ionic Liquid |
Applications in Polymer Chemistry and Material Science (Non-Biological)
The reactivity of 2-methoxyisonicotinic acid also lends itself to applications in polymer and material science, where it can be used to create functional materials with tailored properties.
The incorporation of specific chemical moieties into polymers is a powerful strategy for developing materials with advanced functions. 2-Methoxyisonicotinic acid can be integrated into polymer structures through two primary methods:
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
2-Methoxyisonicotinic acid, the conjugate base of its hydrochloride salt, serves as a versatile organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Its structure, featuring a pyridine nitrogen atom and a carboxylate group, allows it to bind to metal ions in various coordination modes, making it an excellent candidate for creating diverse and functional supramolecular architectures. The methoxy (B1213986) group at the 2-position can influence the electronic properties and steric hindrance of the ligand, thereby fine-tuning the resulting framework's structure and properties.
One notable application involves its use as a modulator and structural component in the synthesis of zirconium-based MOFs. For instance, 2-methoxyisonicotinic acid has been employed in the synthesis of a B-MV-PCN-521 type MOF. In this synthesis, it was used along with Zirconium(IV) chloride (ZrCl₄) and other organic linkers in a DEF (N,N-diethylformamide) solvent system. amazonaws.com The mixture is heated to facilitate the self-assembly process, resulting in the formation of a crystalline MOF powder. amazonaws.com The role of 2-methoxyisonicotinic acid in such syntheses can be to control the nucleation and growth of the MOF crystals, influence the defect chemistry, or become incorporated into the final structure as a co-linker, thereby modifying the framework's porosity and chemical environment.
The general principle of using substituted isonicotinic acids as linkers is well-established. The pyridine nitrogen and the carboxylate oxygen atoms can bridge multiple metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. The specific architecture depends on the coordination geometry of the metal ion, the reaction conditions (temperature, solvent), and the steric and electronic profile of the ligand.
| Framework Component | Role/Compound | Significance in MOF Synthesis |
| Metal Ion | Zirconium(IV) (from ZrCl₄) | Forms the inorganic nodes or secondary building units (SBUs) of the framework. |
| Organic Linker | 2-Methoxyisonicotinic Acid | Acts as a modulator or co-linker, influencing crystal growth and framework properties. amazonaws.com |
| Solvent | N,N-diethylformamide (DEF) | Solubilizes the precursors and mediates the self-assembly process. |
| Synthesis Condition | Heating (e.g., 120 °C) | Provides the necessary energy for the formation of the crystalline framework. amazonaws.com |
Role in Supramolecular Assembly and Crystal Engineering
Crystal engineering relies on the predictable control of intermolecular interactions, primarily hydrogen bonds, to design and synthesize new solid-state materials with desired properties. 2-Methoxyisonicotinic acid hydrochloride is a prime candidate for crystal engineering studies due to its array of functional groups capable of forming robust and directional intermolecular interactions.
The molecule possesses a carboxylic acid group (a strong hydrogen bond donor), a pyridine nitrogen (a hydrogen bond acceptor), and a methoxy group. In its hydrochloride salt form, the pyridine nitrogen is protonated, creating a strong N⁺-H hydrogen bond donor. These features allow for the formation of predictable supramolecular synthons. A key interaction is the carboxylic acid–pyridine heterosynthon, a highly reliable hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom. iucr.orgmdpi.com
Research on analogous systems, such as co-crystals of isonicotinamide (B137802) with various carboxylic acids, demonstrates the robustness of these synthons in directing molecular assembly. mdpi.comresearchgate.net In the case of 2-methoxyisonicotinic acid, these interactions can be used to form:
Self-Assembled Dimers: Carboxylic acid groups can form classic head-to-head dimers through strong O-H···O hydrogen bonds.
Chains and Networks: The combination of the carboxylic acid and pyridine functionalities allows for the formation of extended chains and sheets.
Co-crystals: By introducing a second molecule (a coformer) that has complementary hydrogen bonding sites (e.g., another carboxylic acid, an amide, or a different heterocyclic compound), multi-component crystals can be engineered. iucr.orgresearchgate.net The stability and physical properties (like solubility and melting point) of the resulting co-crystal can be significantly different from the parent compounds. researchgate.net
| Functional Group | Hydrogen Bonding Role | Common Supramolecular Synthon |
| Carboxylic Acid (-COOH) | Donor (O-H) & Acceptor (C=O) | Acid-Acid Homodimer, Acid-Pyridine Heterosynthon iucr.org |
| Pyridine Nitrogen | Acceptor | Acid-Pyridine Heterosynthon iucr.org |
| Protonated Pyridine (N⁺-H) | Donor | N⁺-H···O⁻/Cl⁻ ion pairing and hydrogen bonding |
| Methoxy Group (-OCH₃) | Weak Acceptor | C-H···O interactions |
Potential in Nanoparticle Development for Chemical Applications
While direct applications of this compound in nanoparticle development are not extensively documented, its chemical structure suggests significant potential in this field. Pyridine and carboxylic acid functional groups are widely used to functionalize the surfaces of nanoparticles, enhancing their stability, solubility, and utility in various chemical applications.
The compound could be utilized in several ways:
Surface Functionalization: The carboxylate group can act as an anchor to bind to the surface of metal oxide nanoparticles (e.g., iron oxide, titania). This surface modification can prevent nanoparticle aggregation, improve dispersibility in specific solvents, and introduce new chemical functionality to the nanoparticle surface.
Ligand for Quantum Dots: Carboxylic acid-terminated ligands are commonly used to passivate the surface of quantum dots (QDs), improving their photoluminescence quantum yields and stability.
Precursor for Functional Coatings: The molecule can be a building block for more complex ligands used to coat nanoparticles. For instance, it could be incorporated into polymers or other organic shells that encapsulate nanoparticles, providing a functional interface for further chemical reactions or for directing the nanoparticles to specific targets.
Component in Drug Delivery Systems: Nanoparticles are increasingly used as carriers for drug delivery. The surface of these nanoparticles is often modified with biocompatible molecules to enhance efficacy. ambeed.com Ligands derived from 2-methoxyisonicotinic acid could potentially be used to modify the surface of such nanocarriers.
The principles are demonstrated in the functionalization of magnetic graphene oxide with pyridine-based ligands to immobilize gold nanoparticles, creating a recyclable catalyst. researchgate.net This approach highlights how the pyridine scaffold serves as an effective platform for anchoring nanoparticles to supports.
Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
Synthesis of Ligands for Metal-Catalyzed Reactions
2-Methoxyisonicotinic acid is a valuable precursor for the synthesis of more complex ligands used in metal-catalyzed reactions. Its core structure can be chemically modified at several positions to introduce additional coordinating groups or functionalities that can tune the steric and electronic environment of a metal catalyst.
The carboxylic acid group is a common starting point for modification. It can be readily converted into an amide via coupling reactions. For example, 2-methoxyisonicotinic acid has been reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the corresponding Weinreb amide. google.com This amide can then participate in further reactions to build more elaborate ligand structures. Similarly, it can be coupled with various amines to generate a library of amide-based ligands. google.comgoogleapis.com
Furthermore, the pyridine ring itself can be functionalized. For instance, iridium-catalyzed C-H borylation reactions can introduce boronate esters onto the pyridine ring, which are versatile intermediates for subsequent cross-coupling reactions (like Suzuki-Miyaura coupling) to attach aryl or alkyl groups. dur.ac.uk Such modifications can lead to the creation of bidentate or pincer-type ligands, which are crucial in many catalytic transformations. justia.com
| Starting Material | Reaction Type | Intermediate/Product | Potential Application |
| 2-Methoxyisonicotinic acid | Amide Coupling | N-aryl/alkyl amides, Weinreb amide google.comgoogle.com | Precursors for multidentate ligands |
| 2-Methoxyisonicotinic acid | Esterification | Methyl 2-methoxyisonicotinate core.ac.uk | Intermediate for further functionalization |
| 2-Methoxyisonicotinic acid | C-H Borylation | Borylated pyridine derivatives dur.ac.uk | Building blocks for Suzuki coupling to create complex ligands |
Role in Organocatalysis or Phase-Transfer Catalysis
As a pyridinium salt, this compound has potential utility in catalysis, particularly in phase-transfer catalysis (PTC). PTC is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). acsgcipr.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) across the phase boundary into the other phase where the reaction can occur. acsgcipr.org
Pyridinium salts are known to function as phase-transfer catalysts and have been explored as redox-active reagents in various transformations. sci-hub.sersc.org The key features of this compound in this context are:
Pyridinium Core: The positively charged nitrogen atom can form an ion pair with an anionic reactant from the aqueous phase.
Lipophilicity: The organic nature of the molecule, including the methoxy group, allows this ion pair to have some solubility in the organic phase, enabling the transport of the anion.
While specific applications of this compound as a phase-transfer catalyst are not widely reported, its structure fits the general requirements. It could potentially catalyze nucleophilic substitution, alkylation, or oxidation reactions where an inorganic nucleophile or base needs to be transferred into an organic medium. The efficiency of such a catalyst would depend on the balance between its hydrophilicity and lipophilicity, which determines its ability to partition between the two phases effectively.
Immobilization on Solid Supports for Heterogeneous Catalysis
The conversion of homogeneous catalysts into heterogeneous systems by immobilizing them on solid supports is a major goal in sustainable chemistry, as it facilitates catalyst separation and recycling. Ligands derived from 2-methoxyisonicotinic acid are well-suited for this purpose.
The general strategy involves modifying the 2-methoxyisonicotinic acid molecule to include a reactive handle that can form a covalent bond with a solid support, such as silica (B1680970), alumina, or a polymer resin. A common approach for silica supports is to introduce a trialkoxysilane group onto the ligand.
This is exemplified by research on immobilizing pyridine-based ligands like chiral pyridinebis(oxazoline) (pybox). In these studies, the pyridine ring is functionalized at the 4-position (the position of the carboxylic acid in 2-methoxyisonicotinic acid) with groups that can be linked to spacers containing triethoxysilyl moieties. nih.govresearchgate.netcsic.es These functionalized ligands are then "grafted" onto the silica surface. researchgate.net
For a ligand derived from 2-methoxyisonicotinic acid, the process would typically involve:
Functionalization: The carboxylic acid group is converted into an amide or ester that contains a terminal functional group (e.g., an amine or an alkene).
Coupling to a Linker: This terminal group is reacted with a linker molecule that possesses a trialkoxysilane headgroup.
Immobilization: The resulting silane-functionalized ligand is reacted with a solid support like silica gel. The silane (B1218182) groups hydrolyze and form stable Si-O-Si bonds with the support surface.
Metallation: The immobilized ligand is then complexed with a suitable metal precursor to generate the active heterogeneous catalyst. lp.edu.ua
Such supported catalysts can be used in various reactions, including polymerizations, hydrogenations, and asymmetric synthesis, combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.govlp.edu.ua
Emerging Research Directions and Future Perspectives for 2 Methoxyisonicotinic Acid Hydrochloride
Exploration of Novel and Sustainable Synthetic Approaches
The synthesis of pyridine (B92270) derivatives, including 2-methoxyisonicotinic acid hydrochloride, has traditionally relied on multi-step chemical protocols that can involve harsh reagents and generate significant waste. rsc.org The future of its synthesis lies in greener and more efficient technologies that offer higher yields, improved safety, and a reduced environmental footprint.
Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, presents a compelling sustainable alternative to classical chemical routes. rsc.orgrsc.org Research into the enzymatic synthesis of related pyridine derivatives has demonstrated the potential for high chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.org
For a compound like 2-methoxyisonicotinic acid, this could involve:
Engineered Enzymes: Developing specific enzymes (e.g., oxidoreductases, methyltransferases) that can perform targeted modifications on a pyridine backbone, such as the precise introduction of a methoxy (B1213986) group at the C2 position.
Whole-Cell Biocatalysis: Utilizing recombinant microorganisms engineered to express an entire metabolic pathway for the synthesis of the target molecule from simple, renewable feedstocks. researchgate.net This approach offers significant advantages by regenerating necessary cofactors in-house and providing a stable environment for the enzymes. rsc.org A one-pot biocatalytic process using whole cells has been successfully demonstrated for producing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, showcasing a route that eliminates the need for strong oxidizing agents and non-aqueous solvents. rsc.org
The adoption of biocatalysis could significantly improve the sustainability of this compound synthesis by minimizing harsh chemicals and reducing energy consumption.
| Synthesis Parameter | Conventional Chemical Synthesis | Biocatalytic Approach |
|---|---|---|
| Reagents | Often requires strong oxidizing/reducing agents, harsh acids/bases. rsc.org | Enzymes or whole cells operating in aqueous media. rsc.org |
| Reaction Conditions | High temperatures and pressures may be required. | Mild conditions (near ambient temperature and pressure). researchgate.net |
| Selectivity | Can produce unwanted by-products, requiring extensive purification. | High chemo-, regio-, and stereoselectivity, leading to purer products. rsc.org |
| Environmental Impact | Generates chemical waste, higher energy consumption. rsc.org | Biodegradable catalysts, lower energy use, reduced waste streams. rsc.org |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a static batch, is rapidly gaining traction in the pharmaceutical and fine chemical industries. pharmasalmanac.comeuropa.eu Microreactors, which are continuous flow reactors with channels of sub-millimeter dimensions, offer numerous advantages for the synthesis of compounds like this compound. nih.govpharmtech.com
Key benefits include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, which is crucial for managing highly exothermic reactions safely. europa.eupharmtech.com
Improved Safety: The small internal volume of the reactor means that only a minimal amount of hazardous material is present at any given moment, significantly reducing the risks associated with unstable intermediates or runaway reactions. europa.eu
Scalability and Automation: Production can be scaled up by operating the reactor for longer periods ("scaling out") or by running multiple reactors in parallel ("numbering up"), rather than redesigning large-scale batch reactors. pharmasalmanac.com This allows for flexible and on-demand manufacturing. nih.gov
Higher Yields and Purity: Precise control over parameters like residence time, temperature, and stoichiometry leads to fewer by-products and a cleaner reaction profile, simplifying downstream purification. irost.ir
The transition from batch to continuous manufacturing using microreactor technology could enable a more efficient, reliable, and cost-effective production pathway for this compound. pharmtech.comscientistlive.com
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of accelerating the discovery and optimization of reaction pathways. mdpi.com For this compound, these computational approaches can be applied in several ways:
Retrosynthetic Analysis: AI algorithms can analyze the target molecule and propose novel and efficient synthetic routes that human chemists might overlook.
Reaction Condition Optimization: ML models can be trained on existing reaction data to predict the optimal conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize by-products.
Predictive Chemistry: By learning from vast datasets of chemical reactions, AI can predict the outcome of a planned synthesis, identifying potential challenges before any experiment is run. A machine learning-assisted approach has been successfully used to design and predict the performance of novel pyridine-based polymers for specific applications, demonstrating the power of AI in materials discovery. nih.govresearchgate.net
Integrating AI into the research and development workflow can drastically reduce the time and resources required to develop a robust and scalable synthesis process for this compound. researchgate.net
Advanced Analytical Methodologies for Complex Systems
To support the development of advanced synthetic methods, equally sophisticated analytical techniques are required. The focus is shifting from offline, end-point analysis to real-time, in-line monitoring that provides a continuous stream of data about the reaction's progress.
FTIR and Raman Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for real-time monitoring. rsc.orgnih.gov By inserting a probe directly into the reactor (batch or flow), these methods can track the concentration of reactants, intermediates, and products by detecting their unique vibrational signatures. rsc.org This continuous data stream enables precise determination of reaction endpoints and ensures process consistency. rsc.orgnih.gov For instance, a recycle reactor system coupled with an FTIR flow cell has been used to continuously monitor complex organic reactions, providing kinetic profiles that offer deep mechanistic insight. rsc.orgnih.govrsc.org
NMR Spectroscopy: While less common for real-time industrial applications, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in a reaction mixture without the need for sample extraction.
These monitoring tools are essential for optimizing the novel synthesis methods described above, allowing for rapid process development and robust quality control. mt.com
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex reaction mixtures with high sensitivity and specificity. ijnrd.orgchemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful hyphenated techniques. It first separates the components of a mixture using High-Performance Liquid Chromatography (HPLC) and then identifies each component based on its mass-to-charge ratio using a mass spectrometer. ijarnd.com This is ideal for identifying the main product, quantifying impurities, and characterizing unknown by-products in the synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS is used for the analysis of volatile and semi-volatile compounds. ijarnd.com It separates components in the gas phase before mass analysis.
Advanced Hyphenation (e.g., LC-NMR-MS): For particularly complex analytical challenges, triple-hyphenated systems like LC-NMR-MS can be employed. ajpaonline.com These powerful platforms provide separation, mass identification, and definitive structural elucidation from a single analysis, offering an unparalleled level of detail.
| Technique | Principle | Application in Synthesis of 2-Methoxyisonicotinic Acid HCl |
|---|---|---|
| In Situ FTIR/Raman | Real-time monitoring of molecular vibrations. rsc.org | Tracking reactant consumption and product formation; identifying transient intermediates; determining reaction kinetics. rsc.orgnih.gov |
| LC-MS | Separation by chromatography, detection by mass. ijarnd.com | Accurate quantification of product purity; identification of non-volatile by-products and impurities. |
| GC-MS | Separation of volatile components, detection by mass. chemijournal.com | Analysis of residual solvents and volatile starting materials or by-products. |
| LC-NMR | Separation by chromatography, structural elucidation by NMR. ijpsjournal.com | Unambiguous structure confirmation of the final product and key impurities without isolation. |
The application of these advanced analytical methodologies is crucial for ensuring the quality and consistency of this compound, especially when produced via novel and complex synthetic routes.
Integration into Advanced Materials and Functional Systems
The unique chemical architecture of this compound and its derivatives, featuring a pyridine ring with methoxy and carboxylic acid functionalities, presents intriguing possibilities for their integration into advanced materials. These functional groups can impart specific properties, such as coordination capabilities, hydrogen bonding sites, and responsiveness to external stimuli, making them valuable building blocks for the creation of sophisticated materials and functional systems.
Smart Materials and Responsive Systems based on the Compound's Derivatives
The development of "smart" materials that can respond to changes in their environment is a rapidly growing field of materials science. Derivatives of 2-methoxyisonicotinic acid are being explored as components in such stimuli-responsive systems. The pyridine nitrogen atom, for instance, can be protonated or deprotonated in response to pH changes, leading to alterations in the material's properties. This has been demonstrated in polymer networks where hydrogen bonding between pyridine and carboxylic acid groups can be disrupted by acidic gases, leading to a reversible change in the material's surface properties. acs.org
Furthermore, the incorporation of pyridine-containing units, analogous to 2-methoxyisonicotinic acid, into triblock terpolymers has been shown to create multi-stimuli-responsive micelles. nih.gov The poly(4-vinyl pyridine) block in these polymers can be functionalized to respond to various stimuli, including diols, showcasing the potential for designing sophisticated drug delivery systems. nih.gov The ability of these materials to undergo conformational or solubility changes in response to specific triggers is a key attribute for applications in controlled release, sensing, and self-healing materials.
Below is a table summarizing potential stimuli-responsive applications of materials incorporating pyridine derivatives:
| Stimulus | Responsive Moiety | Potential Application |
| pH | Pyridine nitrogen | Drug delivery, sensors, smart surfaces |
| Light | Photoswitchable groups attached to the pyridine ring | Optical data storage, photo-controlled actuators |
| Temperature | Thermoresponsive polymers with pyridine side chains | Smart textiles, biomedical devices |
| Diols | Functionalized pyridine units | Glucose sensing, targeted drug delivery |
Niche Applications in Optoelectronics or Chemical Sensing
The electronic properties of the pyridine ring, combined with the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, make derivatives of 2-methoxyisonicotinic acid interesting candidates for niche applications in optoelectronics and chemical sensing. While direct applications of this compound in optoelectronics are still emerging, the broader class of functional organic materials containing pyridine moieties is being investigated for use in devices like dye-sensitized solar cells. mdpi.com
In the realm of chemical sensing, the isonicotinic acid framework has shown significant promise. For instance, a simple colorimetric sensor for the detection of chromium(III) ions has been developed using silver nanoparticles functionalized with isonicotinic acid hydrazide. researchgate.net The interaction between the isonicotinic acid derivative on the nanoparticle surface and the metal ions leads to a visible color change, enabling sensitive and selective detection. researchgate.net This principle can be extended to design sensors for a variety of analytes by modifying the functional groups on the pyridine ring to achieve specific binding interactions.
The table below outlines potential niche applications for derivatives of 2-methoxyisonicotinic acid:
| Application Area | Underlying Principle | Potential Use Case |
| Optoelectronics | Tunable electronic properties of the substituted pyridine ring | Components in organic light-emitting diodes (OLEDs) or solar cells |
| Chemical Sensing | Specific binding interactions of the functionalized pyridine ring with analytes | Colorimetric or fluorescent sensors for metal ions, environmental pollutants, or biomolecules |
Theoretical and Computational Advancements
Theoretical and computational methods are playing an increasingly vital role in understanding and predicting the behavior of chemical compounds, accelerating the discovery and design of new molecules with desired properties. For this compound and its derivatives, these approaches offer powerful tools to explore their potential applications and to guide synthetic efforts.
Development of More Accurate Computational Models and Force Fields
The accuracy of computational predictions heavily relies on the quality of the underlying theoretical models and force fields. For molecules like 2-methoxyisonicotinic acid, which contain a heterocyclic aromatic ring and multiple functional groups, developing accurate models is crucial for simulating their behavior in different environments.
Density Functional Theory (DFT) has been widely used to study the structural, electronic, and reactivity parameters of nicotinic acid and isonicotinic acid derivatives. epstem.netusach.cltandfonline.comnih.govmdpi.com These studies provide insights into optimized geometries, electronic properties like HOMO-LUMO gaps, and atomic charges, which are essential for understanding their chemical behavior. epstem.net For instance, DFT calculations have been employed to investigate the active centers of nicotinic acid molecules and their adsorption on metal surfaces. acs.org
Molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecules over time, are also becoming more sophisticated. nih.gov The development of reactive force fields allows for the simulation of chemical reactions, such as the combustion of pyridine. ucl.ac.uk For non-reactive simulations, accurate force fields are essential for predicting properties like binding affinities and conformational changes. nih.gov Ongoing research focuses on refining these force fields to better account for the specific interactions of substituted pyridines, which will enable more reliable predictions of their behavior in complex systems like biological environments or advanced materials.
Big Data and AI in Chemical Space Exploration for Derivatives
The advent of big data and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid exploration of vast chemical spaces. nih.govnih.govresearchgate.net For 2-methoxyisonicotinic acid, these technologies can be leveraged to design novel derivatives with optimized properties for specific applications.
Machine learning (ML) algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties to develop predictive models. nih.govmdpi.com These models can then be used to screen virtual libraries of potential derivatives of 2-methoxyisonicotinic acid, identifying candidates with a high probability of success before they are synthesized and tested in the lab. nih.gov This approach significantly accelerates the discovery process and reduces the costs associated with experimental research. For example, machine learning has been successfully applied to the rational design of isonicotinic acid hydrazide derivatives with antitubercular activity. nih.gov
Generative AI models can even design entirely new molecules with desired characteristics from scratch. harvard.edu By learning the underlying rules of chemical structure and activity, these models can propose novel derivatives of 2-methoxyisonicotinic acid that are optimized for properties such as binding affinity to a specific protein target or desired optoelectronic characteristics.
The table below summarizes the impact of computational advancements on the study of 2-methoxyisonicotinic acid derivatives:
| Computational Approach | Key Benefit | Application to 2-Methoxyisonicotinic Acid Derivatives |
| Density Functional Theory (DFT) | Provides detailed electronic structure information | Predicting reactivity, stability, and spectroscopic properties |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules | Understanding interactions with other molecules, conformational changes, and transport properties |
| Machine Learning (ML) | Enables predictive modeling from large datasets | Screening virtual libraries for drug candidates or materials with desired properties |
| Generative AI | Designs novel molecules with optimized properties | De novo design of derivatives for specific therapeutic or material applications |
Addressing Challenges and Opportunities in Scale-Up and Industrial Application of its Synthesis (Academic Focus)
While the laboratory-scale synthesis of this compound and its derivatives is well-established, the transition to larger-scale production for potential industrial applications presents a unique set of challenges and opportunities from an academic research perspective. The focus here is on developing synthetic routes that are not only efficient and high-yielding but also economically viable, safe, and environmentally sustainable.
The industrial production of related pyridine carboxylic acids, such as nicotinic acid, often relies on oxidation reactions of substituted pyridines. nih.govnih.gov These processes can involve harsh reaction conditions and the use of hazardous reagents, leading to environmental concerns and the generation of significant waste. nih.gov A key area of academic research is the development of greener and more sustainable synthetic methodologies. This includes the exploration of novel catalytic systems, the use of safer solvents, and the design of processes with higher atom economy. nih.gov
For the synthesis of substituted pyridines in general, a variety of methods have been developed, including cycloaddition reactions and C-H activation strategies. nih.govacs.orgnih.govnih.gov From an academic standpoint, a significant challenge is to adapt and optimize these methods for the specific and efficient synthesis of this compound on a larger scale. This involves a deep understanding of the reaction mechanisms to control selectivity and minimize the formation of byproducts.
The table below outlines key academic research areas related to the scale-up of this compound synthesis:
| Research Area | Key Challenge | Potential Opportunity |
| Green Chemistry | Reducing the environmental impact of the synthesis | Development of novel, highly efficient, and selective catalytic systems that operate under mild conditions |
| Process Optimization | Ensuring high yield, purity, and reproducibility on a larger scale | Application of flow chemistry and process analytical technology (PAT) for better control and optimization |
| Alternative Starting Materials | Reducing reliance on potentially expensive or hazardous precursors | Exploration of bio-based feedstocks and novel synthetic disconnections to access the target molecule |
| Downstream Processing | Efficient and scalable purification of the final product | Development of innovative crystallization or chromatographic techniques to improve efficiency and reduce solvent use |
Q & A
Basic: What are the recommended methods for synthesizing 2-Methoxyisonicotinic acid hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves methoxylation of isonicotinic acid derivatives followed by hydrochlorination. To optimize efficiency:
- Use Schlenk techniques under inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates.
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify byproducts early.
- Purify via recrystallization using ethanol-water mixtures to isolate high-purity hydrochloride salts.
Basic: How should researchers handle and store this compound to ensure stability and prevent degradation?
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers at 2–8°C to minimize hydrolysis and photodegradation. Desiccants (e.g., silica gel) should be added to control humidity .
- Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid moisture absorption and skin contact.
- Stability Testing: Conduct periodic HPLC assays (e.g., using a C18 column with phosphate buffer-methanol mobile phases) to detect degradation products .
Advanced: What analytical techniques are most effective for quantifying this compound in complex matrices, and how can method validation be approached?
Methodological Answer:
- HPLC-UV: Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 2.5) and methanol (70:30 v/v) at 1 mL/min. Detect at 207 nm for optimal sensitivity .
- Method Validation:
- Linearity: Validate over 1–50 µg/mL (r² ≥ 0.999).
- Recovery: Spike samples at low, mid, and high concentrations; target 98–102% recovery with RSD < 2% .
- Specificity: Confirm no interference from matrix components via LC-MS/MS .
Advanced: How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?
Methodological Answer:
- Cross-Validation: Compare ¹H/¹³C NMR (in DMSO-d₆) with computational predictions (e.g., DFT calculations) to resolve signal assignments.
- Impurity Profiling: Use HPLC-DAD to detect trace isomers or byproducts (e.g., 3-methoxy derivatives) that may skew spectral interpretations .
- Elemental Analysis: Confirm C/H/N/O ratios match theoretical values (±0.3%) to verify purity .
Advanced: What experimental design considerations are critical for studying the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Buffer Systems: Simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C).
- Kinetic Studies: Collect time-point samples (0–48 hrs) and analyze degradation via HPLC to calculate half-life (t₁/₂).
- Stress Testing: Expose to UV light or elevated humidity to identify degradation pathways .
- Mass Balance: Ensure total degradation products + parent compound account for ≥95% of initial mass .
Advanced: How can researchers optimize reaction conditions for synthesizing novel this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce substituents (e.g., tert-butoxycarbonyl groups) at the 3-position to modulate lipophilicity .
- DoE (Design of Experiment): Use response surface methodology to optimize parameters (temperature, catalyst loading, solvent polarity).
- High-Throughput Screening: Employ automated liquid handlers to test reaction conditions in parallel, reducing optimization time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
